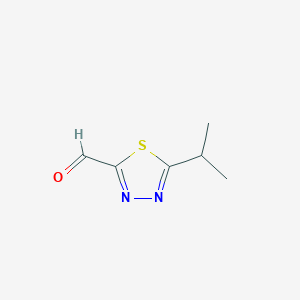

5-(Propan-2-YL)-1,3,4-thiadiazole-2-carbaldehyde

Description

Properties

IUPAC Name |

5-propan-2-yl-1,3,4-thiadiazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2OS/c1-4(2)6-8-7-5(3-9)10-6/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPOPFEQVULERIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C(S1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Chemical Properties and Synthesis of 5-(Propan-2-yl)-1,3,4-thiadiazole-2-carbaldehyde

Executive Summary

Compound: 5-(Propan-2-yl)-1,3,4-thiadiazole-2-carbaldehyde CAS: 1260665-98-2 Synonyms: 5-Isopropyl-1,3,4-thiadiazole-2-carboxaldehyde; 2-Formyl-5-isopropyl-1,3,4-thiadiazole.

This guide details the chemical profile, synthesis, and reactivity of 5-(Propan-2-yl)-1,3,4-thiadiazole-2-carbaldehyde , a critical heterocyclic building block in medicinal chemistry. The 1,3,4-thiadiazole scaffold is a privileged structure, widely recognized as a bioisostere of the amide bond, offering improved metabolic stability and lipophilicity. The specific presence of the isopropyl group at the C-5 position enhances membrane permeability and hydrophobic binding interactions, while the C-2 aldehyde serves as a highly reactive electrophilic handle for diversifying the scaffold into Schiff bases, hydrazones, and other bioactive derivatives.

Chemical Profile and Physical Properties[1][2][3][4][5][6][7][8]

The 1,3,4-thiadiazole ring is an electron-deficient, five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms.[1] The inductive effect of the sulfur atom and the electronegativity of the nitrogens make the C-2 and C-5 positions susceptible to nucleophilic attack, although the aldehyde substitution at C-2 dominates the reactivity profile.

Table 1: Physicochemical Specifications

| Property | Value / Description | Note |

| Molecular Formula | C₆H₈N₂OS | |

| Molecular Weight | 156.21 g/mol | |

| Physical State | Pale yellow solid or oil (low melting) | Typical of low-MW heterocyclic aldehydes. |

| Solubility | Soluble in DMSO, DMF, DCM, Methanol. | Poor water solubility due to lipophilic isopropyl group. |

| Electronic Character | Electron-deficient ring (π-excessive S, but N-withdrawing). | The aldehyde is highly electrophilic. |

| Stability | Sensitive to oxidation (to acid) and strong bases. | Store under inert atmosphere (Ar/N₂) at -20°C. |

Recommended Synthetic Pathway

While direct formylation of the thiadiazole ring is challenging, the most robust synthetic route involves the construction of the ring with an ester handle, followed by reduction and selective oxidation. This "Redox-Relay" strategy ensures high yield and purity.

Step-by-Step Protocol

Phase 1: Ring Construction (The Cyclization)

-

Reagents: Isobutyryl hydrazide (1.0 eq), Ethyl chlorooxoacetate (1.1 eq), Triethylamine (TEA), Lawesson’s Reagent.

-

Acylation: Dissolve isobutyryl hydrazide in dry DCM at 0°C. Add TEA (1.2 eq) followed by dropwise addition of ethyl chlorooxoacetate. Stir for 2 hours to form the intermediate hydrazine-glyoxylate.

-

Cyclization: Solvent swap to Toluene. Add Lawesson’s Reagent (1.2 eq) and reflux for 4–6 hours. The thionation promotes dehydrative cyclization to yield Ethyl 5-isopropyl-1,3,4-thiadiazole-2-carboxylate .

-

Purification: Flash column chromatography (Hexane/EtOAc).

Phase 2: Reduction to Alcohol

-

Reagents: Sodium Borohydride (NaBH₄), Methanol/THF.

-

Procedure: Dissolve the ester from Phase 1 in MeOH/THF (1:1). Add NaBH₄ (2.0 eq) in portions at 0°C. Stir at room temperature (RT) for 3 hours.

-

Workup: Quench with sat. NH₄Cl. Extract with EtOAc. This yields (5-Isopropyl-1,3,4-thiadiazole-2-yl)methanol .

Phase 3: Selective Oxidation to Aldehyde

Critical Step: Avoid over-oxidation to the carboxylic acid.

-

Reagents: Manganese Dioxide (MnO₂) [Activated] or Dess-Martin Periodinane (DMP).

-

Protocol (MnO₂): Dissolve the alcohol in dry DCM. Add activated MnO₂ (10 eq) and stir vigorously at RT for 12–24 hours.

-

Filtration: Filter through a Celite pad to remove Mn solids.

-

Isolation: Concentrate filtrate in vacuo to obtain the target 5-(Propan-2-yl)-1,3,4-thiadiazole-2-carbaldehyde .

Synthesis Workflow Diagram

Figure 1: Step-wise synthetic pathway from isobutyryl hydrazide to the target aldehyde via a redox-relay strategy.

Chemical Reactivity & Derivatization[6][8][9]

The C-2 aldehyde is the primary reactive center. The electron-withdrawing nature of the thiadiazole ring makes this carbonyl carbon highly electrophilic, facilitating rapid condensation reactions.

Schiff Base Formation (Imine Condensation)

Reaction with primary amines yields Schiff bases (azomethines), a class of compounds with documented anticancer and antimicrobial activity.

-

Mechanism: Nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by dehydration.[2]

-

Catalysis: Often requires mild acid catalysis (Acetic acid) or Lewis acids (Yb(OTf)₃) to activate the carbonyl.

Thiosemicarbazone Formation

Reaction with thiosemicarbazide yields thiosemicarbazones.

-

Significance: These derivatives often chelate transition metals (Cu, Fe), enhancing biological potency via oxidative stress mechanisms in cancer cells.

-

Protocol: Reflux aldehyde and thiosemicarbazide in Ethanol with catalytic HCl.

Knoevenagel Condensation

The aldehyde can react with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate).

-

Product:

-unsaturated nitriles, which are Michael acceptors and potential covalent inhibitors of cysteine-containing enzymes.

Reactivity Logic Map

Figure 2: Reactivity profile of the target aldehyde, highlighting divergent synthesis pathways for drug discovery.

Biological Relevance & Applications[1][3][4][5][8][10][11][12]

Pharmacophore Features

-

Lipophilicity: The 5-isopropyl group increases the logP of the molecule compared to the methyl analog. This facilitates passive diffusion across the lipid bilayer, a critical parameter for CNS-active drugs or intracellular targets.

-

Bioisosterism: The 1,3,4-thiadiazole ring is a bioisostere of the amide bond (–CONH–) and the pyridine ring, offering unique hydrogen bonding capabilities (N3 and N4 as acceptors).

Therapeutic Potential

Derivatives of this aldehyde are investigated in:

-

Anticancer Agents: Thiadiazole-derived Schiff bases inhibit DNA replication and induce apoptosis.

-

Antimicrobial Agents: The ring system disrupts bacterial cell wall synthesis.

-

Carbonic Anhydrase Inhibitors: Sulfonamide derivatives of this scaffold are classic inhibitors (e.g., Acetazolamide analogs).

References

-

BenchChem. (2025).[3] Synthesis Protocol for 2-Hydrazinyl-5-phenyl-1,3,4-thiadiazole: An Application Note.

-

PubChem. (2025). 5-Isopropyl-1,3,4-thiadiazol-2-amine Compound Summary. National Library of Medicine.

-

MDPI. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Molecules.

-

Asian Journal of Chemistry. (2013). Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide.

-

ChemicalBook. (2024). 5-Isopropyl-1,3,4-thiadiazole-2-carbaldehyde Product Page.

Sources

5-isopropyl-1,3,4-thiadiazole-2-carbaldehyde structure and reactivity

The following technical guide details the structure, synthesis, and reactivity of 5-isopropyl-1,3,4-thiadiazole-2-carbaldehyde , a critical heterocyclic building block in medicinal chemistry.

Executive Summary

5-Isopropyl-1,3,4-thiadiazole-2-carbaldehyde represents a strategic scaffold in drug discovery, combining the electron-deficient 1,3,4-thiadiazole ring with a lipophilic isopropyl group and a highly reactive formyl handle. This molecule serves as a bioisostere for thiazoles and oxadiazoles, offering modulated solubility and metabolic stability profiles. Its primary utility lies in the synthesis of Schiff bases, hydrazones, and condensed heterocycles for antimicrobial, anticancer, and carbonic anhydrase inhibitory research.

Structural & Electronic Analysis

The 1,3,4-thiadiazole core is an electron-deficient aromatic system (π-excessive but nitrogen-rich), making the C2 and C5 positions susceptible to nucleophilic attack, though the C5-isopropyl group provides steric protection and significant lipophilicity (

-

The Isopropyl Group (C5): Enhances membrane permeability and hydrophobic binding interactions without introducing excessive molecular weight. It also sterically hinders the C5 position, directing metabolic oxidation away from the ring sulfur.

-

The Aldehyde Group (C2): The electron-withdrawing nature of the thiadiazole ring activates the carbonyl carbon, making it more electrophilic than benzaldehyde analogues. This results in rapid kinetics for condensation reactions.

Physical Properties (Predicted/Analogous)

| Property | Value / Description | Note |

| Molecular Formula | ||

| Molecular Weight | 156.21 g/mol | |

| Appearance | Pale yellow oil or low-melting solid | Aldehydes of this class often oxidize in air. |

| Solubility | DCM, THF, Ethyl Acetate, DMSO | Poor solubility in water. |

| Stability | Moderate | Prone to air oxidation to the carboxylic acid; store under inert gas at -20°C. |

Synthesis Pathways

Since the aldehyde is often not shelf-stable, it is best generated in situ or freshly prepared from stable precursors. The two primary routes are the Oxidation of the Alcohol and the Reduction of the Ester .

Route A: The Ester Reduction-Oxidation Protocol (Recommended)

This route utilizes the commercially available Ethyl 5-isopropyl-1,3,4-thiadiazole-2-carboxylate (CAS: 1330754-00-1).

-

Step 1: Reduction to Alcohol. The ester is reduced to (5-isopropyl-1,3,4-thiadiazol-2-yl)methanol using Sodium Borohydride (

) in methanol or Lithium Aluminum Hydride ( -

Step 2: Selective Oxidation. The alcohol is oxidized to the aldehyde using Manganese Dioxide (

) or Dess-Martin Periodinane (DMP). Note: Avoid strong oxidants like Jones reagent to prevent over-oxidation to the acid.

Route B: Direct Formylation (Alternative)

Starting from 2-amino-5-isopropyl-1,3,4-thiadiazole (CAS: 27115-74-8):

-

Sandmeyer reaction to the 2-bromo derivative.

-

Lithium-halogen exchange (

) followed by quenching with DMF. High risk of ring fragmentation due to the lability of the thiadiazole ring toward strong bases.

Synthesis Workflow Diagram

Caption: Step-wise synthesis from the stable ethyl ester precursor via selective reduction and oxidation.

Detailed Experimental Protocol

Objective: Synthesis of 5-isopropyl-1,3,4-thiadiazole-2-carbaldehyde from ethyl 5-isopropyl-1,3,4-thiadiazole-2-carboxylate.

Step 1: Reduction to (5-isopropyl-1,3,4-thiadiazol-2-yl)methanol

-

Setup: Charge a flame-dried round-bottom flask with Ethyl 5-isopropyl-1,3,4-thiadiazole-2-carboxylate (1.0 equiv) and anhydrous Methanol (0.5 M concentration).

-

Addition: Cool to 0°C. Add Sodium Borohydride (

, 2.0 equiv) portion-wise over 15 minutes to control gas evolution. -

Reaction: Allow warming to room temperature (RT) and stir for 3 hours. Monitor by TLC (EtOAc/Hexane 1:1).

-

Workup: Quench with saturated

solution. Remove methanol under reduced pressure. Extract aqueous residue with EtOAc (3x). Dry combined organics over -

Validation:

NMR should show disappearance of ethyl quartet/triplet and appearance of

Step 2: Oxidation to the Aldehyde

-

Setup: Dissolve the crude alcohol (1.0 equiv) in anhydrous Dichloromethane (DCM).

-

Reagent: Add activated Manganese Dioxide (

, 10.0 equiv). Note: High excess is required for kinetics. -

Reaction: Stir vigorously at RT for 12–24 hours.

-

Filtration: Filter through a pad of Celite to remove

. Rinse the pad with DCM. -

Isolation: Concentrate the filtrate in vacuo at low temperature (<30°C).

-

Storage: Use immediately or store under Argon at -20°C.

-

Validation: IR spectrum will show a sharp C=O stretch around 1690-1700

.

Reactivity Profile & Applications

The aldehyde functionality at C2 is the pivot point for divergent synthesis.

A. Condensation Reactions (Schiff Bases)

Reaction with primary amines yields imines (Schiff bases), a common motif in antifungal agents.

-

Conditions: Ethanol, catalytic acetic acid, reflux.

-

Mechanism: Nucleophilic attack of the amine on the carbonyl, followed by dehydration. The electron-deficient thiadiazole ring accelerates this step compared to phenyl analogues.

B. Knoevenagel Condensation

Reaction with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate).

-

Product:

-unsaturated nitriles (Michael acceptors). -

Utility: These products are potent electrophiles often screened for covalent inhibition of enzymes (e.g., cysteine proteases).

C. Heterocycle Formation

The aldehyde can be converted into other rings:

-

Thiazolidinones: Reaction with amine + thioglycolic acid.

-

Imidazoles: Reaction with 1,2-diamines.

Reactivity Network Diagram

Caption: Divergent synthesis pathways from the aldehyde core to bioactive heterocycles.

Safety & Handling

-

Toxicity: 1,3,4-Thiadiazoles can exhibit acute oral toxicity; handle with gloves and in a fume hood.

-

Reactivity: The aldehyde is an electrophile and a potential sensitizer. Avoid inhalation.

-

Storage: The compound is sensitive to autoxidation. Store under nitrogen/argon.

References

-

Fluorochem . Ethyl 5-isopropyl-1,3,4-thiadiazole-2-carboxylate Product Sheet. Accessed 2025.[1][2][3] Link

-

PubChem . 5-Isopropyl-1,3,4-thiadiazol-2-amine (CID 147151).[1][2] National Library of Medicine. Link

-

Hu, Y., et al. (2014).[4] 1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal, Agricultural, and Materials Chemistry. Chemical Reviews, 114(10), 5572–5610. Link

-

BenchChem . Synthesis of 5-Amino-3-isopropyl-1,2,4-thiadiazole as a Versatile Scaffold. Link

-

Sigma-Aldrich . 2-Amino-5-isopropyl-1,3,4-thiadiazole Safety Data Sheet. Link

Sources

Thermodynamic stability of 5-(Propan-2-YL)-1,3,4-thiadiazole-2-carbaldehyde

An In-Depth Technical Guide to the Thermodynamic Stability of 5-(Propan-2-YL)-1,3,4-thiadiazole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for assessing the thermodynamic stability of 5-(Propan-2-YL)-1,3,4-thiadiazole-2-carbaldehyde, a heterocyclic compound with potential applications in medicinal chemistry. Given the critical role of stability in drug development and materials science, this document outlines both experimental and computational methodologies for a thorough characterization. The guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, data interpretation, and the underlying scientific principles. We will explore the application of key analytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), alongside computational chemistry approaches, to provide a holistic understanding of the compound's stability profile.

Introduction: The Significance of the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a prominent heterocyclic motif in medicinal chemistry, recognized for its metabolic stability and its capacity to engage in diverse biological interactions.[1] This five-membered ring system is a weak base and possesses a high degree of aromaticity, rendering it relatively inert to electrophilic substitution but susceptible to nucleophilic attack.[2] These electronic properties make the 1,3,4-thiadiazole scaffold a versatile building block in the design of novel therapeutic agents with a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[3][4][5]

The subject of this guide, 5-(Propan-2-YL)-1,3,4-thiadiazole-2-carbaldehyde, incorporates two key functional groups: an isopropyl group at the 5-position and a carbaldehyde group at the 2-position. The isopropyl group contributes to the molecule's lipophilicity, which can be crucial for cell membrane permeability.[1] The carbaldehyde group, a reactive aldehyde, serves as a synthetic handle for further molecular elaboration and can participate in crucial interactions with biological targets. Understanding the thermodynamic stability of this specific molecule is paramount for its potential development, as it directly impacts its shelf-life, formulation, and in-vivo behavior.

Experimental Assessment of Thermodynamic Stability

A robust evaluation of thermodynamic stability relies on a combination of analytical techniques that probe the material's response to thermal stress. The two cornerstones of this experimental approach are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Principle and Application: TGA is a fundamental thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[6] For pharmaceutical compounds, TGA is invaluable for determining thermal stability, decomposition temperatures, and the presence of volatile components like moisture or residual solvents.[7][8][9] By precisely monitoring mass loss upon heating, researchers can identify the temperature at which degradation begins, providing critical data for establishing safe storage and handling conditions.[10]

Experimental Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of 5-(Propan-2-YL)-1,3,4-thiadiazole-2-carbaldehyde into a TGA pan (typically aluminum or platinum).

-

Instrument Setup: Place the sample pan in the TGA instrument.

-

Atmosphere: Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Heating Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: Record the mass loss as a function of temperature. The onset temperature of decomposition is a key stability indicator.

Data Presentation:

| Parameter | Value |

| Sample Name | 5-(Propan-2-YL)-1,3,4-thiadiazole-2-carbaldehyde |

| Heating Rate | 10 °C/min |

| Atmosphere | Nitrogen (20 mL/min) |

| Onset of Decomposition (Tonset) | Hypothetical Value: 220 °C |

| Temperature at 5% Mass Loss (T5%) | Hypothetical Value: 235 °C |

Workflow for Thermogravimetric Analysis

Caption: A typical workflow for assessing thermal stability using TGA.

Differential Scanning Calorimetry (DSC)

Principle and Application: DSC is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[11] It is used to detect and quantify thermal events such as melting, crystallization, and glass transitions.[12] For a crystalline solid like 5-(Propan-2-YL)-1,3,4-thiadiazole-2-carbaldehyde, DSC can determine the melting point and the enthalpy of fusion, which are fundamental thermodynamic properties related to its stability.[13] The onset of any exothermic decomposition can also be detected, providing complementary information to TGA.[14]

Experimental Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of the compound into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as the reference.

-

Instrument Setup: Place the sample and reference pans in the DSC cell.

-

Atmosphere: Maintain an inert atmosphere, typically with a nitrogen purge.

-

Heating Program: A common program involves an initial heating ramp (e.g., 10 °C/min) to observe melting and decomposition. A heat-cool-heat cycle can be employed to investigate glass transitions or polymorphic behavior.

-

Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic events (like melting) appear as peaks, while exothermic events (like decomposition) appear as inverted peaks.

Data Presentation:

| Parameter | Value |

| Sample Name | 5-(Propan-2-YL)-1,3,4-thiadiazole-2-carbaldehyde |

| Heating Rate | 10 °C/min |

| Atmosphere | Nitrogen |

| Melting Point (Tm) | Hypothetical Value: 185 °C |

| Enthalpy of Fusion (ΔHfus) | Hypothetical Value: 25 kJ/mol |

| Onset of Decomposition (Td) | Hypothetical Value: 225 °C (exothermic) |

Workflow for Differential Scanning Calorimetry

Caption: A streamlined workflow for DSC analysis of a crystalline solid.

Computational Assessment of Thermodynamic Stability

Computational chemistry provides a powerful in-silico approach to complement experimental data and to gain deeper insights into the factors governing molecular stability. Quantum mechanics calculations, particularly Density Functional Theory (DFT), can be employed to predict various thermodynamic properties.[15]

Quantum Mechanics Calculations

Methodology:

-

Structure Optimization: The 3D structure of 5-(Propan-2-YL)-1,3,4-thiadiazole-2-carbaldehyde is first optimized to find its lowest energy conformation. This is typically done using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-311+G**).[16]

-

Frequency Analysis: A frequency calculation is then performed on the optimized geometry to confirm that it represents a true energy minimum and to obtain thermodynamic data such as enthalpy, entropy, and Gibbs free energy.

-

Aromaticity Indices: The aromaticity of the 1,3,4-thiadiazole ring can be assessed using methods like Nucleus-Independent Chemical Shift (NICS), where negative values indicate aromatic character and contribute to stability.[16]

-

Bond Dissociation Energies: The strength of various bonds within the molecule can be calculated to identify the most likely points of initial thermal decomposition.

Data Presentation:

| Computational Parameter | Predicted Value |

| Method/Basis Set | B3LYP/6-311+G** |

| Heat of Formation (ΔHf) | Hypothetical Value: 15.5 kcal/mol |

| Gibbs Free Energy of Formation (ΔGf) | Hypothetical Value: 30.2 kcal/mol |

| NICS(0) of Thiadiazole Ring | Hypothetical Value: -8.5 ppm |

Conceptual Framework for Computational Stability Analysis

Caption: Logical flow for computational assessment of thermodynamic stability.

Synthesis and Interpretation of Stability Data

A comprehensive understanding of the thermodynamic stability of 5-(Propan-2-YL)-1,3,4-thiadiazole-2-carbaldehyde is achieved by integrating the experimental and computational data.

-

TGA provides a clear indication of the onset of thermal decomposition under non-oxidative conditions.

-

DSC identifies the melting point, a key physical property, and can reveal the energetic nature (endothermic or exothermic) of decomposition events.

-

Computational analysis offers a theoretical basis for the observed stability, linking it to the molecule's electronic structure, aromaticity, and bond strengths.

Discrepancies between experimental and computational results can often provide further insights, for instance, into intermolecular interactions in the solid state that are not fully captured by gas-phase calculations.

Conclusion

The thermodynamic stability of 5-(Propan-2-YL)-1,3,4-thiadiazole-2-carbaldehyde is a critical parameter for its potential development in pharmaceutical or materials science applications. This guide has outlined a multi-faceted approach, combining the experimental rigor of TGA and DSC with the theoretical insights of computational chemistry. By following these methodologies, researchers can obtain a robust and reliable stability profile, enabling informed decisions in the drug development pipeline and ensuring the quality and safety of the final product.

References

- ResolveMass Laboratories. (2026, January 23). TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights.

- Improved Pharma. (2022, January 7). Thermogravimetric Analysis.

- Auriga Research. (2022, February 8). Thermogravimetric Analysis (TGA)

- Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals.

- Slideshare. Thermogravimetric analysis - Pharmaceutical analysis.

- ResearchGate. Thermodynamic study on the relative stability of 2-amino-1,3,4-thiadiazole and two alkyl-substituted aminothiadiazoles.

- Organic Process Research & Development. (2025).

- Scientific Research Publishing. (2016, January 13).

- PMC. Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists.

- RSC Publishing. (2023, December 19).

- MDPI. (2022, March 10).

- Asian Journal of Chemistry. (2013). Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide.

- Wikipedia. Differential scanning calorimetry.

- PMC. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions.

- Malvern Panalytical. Differential Scanning Calorimetry (DSC).

- BenchChem. (2025). 5-Amino-3-isopropyl-1,2,4-thiadiazole as a Versatile Scaffold for Novel Bioactive Compounds.

- Chemical Methodologies. (2022, August 15). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide and Studying Their Antioxidant Activity.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. asianpubs.org [asianpubs.org]

- 5. chemmethod.com [chemmethod.com]

- 6. veeprho.com [veeprho.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. improvedpharma.com [improvedpharma.com]

- 9. aurigaresearch.com [aurigaresearch.com]

- 10. Thermogravimetric analysis - Pharmaceutical analysis | PPTX [slideshare.net]

- 11. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 12. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Differential Scanning Calorimetry - Overview | Malvern Panalytical [malvernpanalytical.com]

- 14. thieme-connect.com [thieme-connect.com]

- 15. Rationale design and synthesis of new apoptotic thiadiazole derivatives targeting VEGFR-2: computational and in vitro studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation [scirp.org]

Literature review of 1,3,4-thiadiazole-2-carbaldehyde derivatives

The following technical guide provides an in-depth literature review and procedural analysis of 1,3,4-thiadiazole-2-carbaldehyde derivatives .

A Strategic Scaffold for Next-Generation Medicinal Chemistry

Executive Summary

The 1,3,4-thiadiazole-2-carbaldehyde moiety represents a specialized, high-reactivity "warhead" within the broader thiadiazole pharmacophore family. Unlike the ubiquitous 2-amino-1,3,4-thiadiazole derivatives (which serve as nucleophiles), the 2-carbaldehyde variants function as electrophilic cores. This inversion of reactivity allows for the rapid generation of Schiff bases, hydrazones, and thiazolidinones via condensation with amines, offering a distinct chemical space for drug discovery.

This guide synthesizes the critical synthetic pathways, reactivity profiles, and pharmacological applications of these derivatives, focusing on their role as potent antimicrobial and anticancer agents.[1]

Chemical Architecture & The "Electrophilic Switch"

The 1,3,4-thiadiazole ring is a mesoionic system with high aromaticity and electron-deficiency.

-

Standard Scaffold: 2-amino-1,3,4-thiadiazole (Nucleophilic amine).

-

Target Scaffold: 1,3,4-thiadiazole-2-carbaldehyde (Electrophilic carbonyl).

The introduction of the formyl group (-CHO) at the C-2 position creates a "push-pull" electronic system. The electron-withdrawing nitrogen atoms of the ring enhance the electrophilicity of the carbonyl carbon, making it highly reactive toward nucleophilic attack (e.g., by primary amines or hydrazides). This reactivity is the foundation for synthesizing Schiff bases (imines) and hydrazones , which are the primary bioactive derivatives of this class.

Visualization: Reactivity Landscape

The following diagram illustrates the central role of the aldehyde intermediate in generating diverse bioactive libraries.

Figure 1: The divergent synthesis map starting from the 1,3,4-thiadiazole-2-carbaldehyde core.

Synthetic Methodologies

The synthesis of the aldehyde precursor is non-trivial due to the instability of the ring under harsh oxidizing conditions. Two primary routes have been validated in the literature.

Route A: The Vilsmeier-Haack Formylation (Primary Protocol)

This is the industry-standard method for introducing the formyl group, particularly for 5-amino-1,3,4-thiadiazole-2-carbaldehyde .

Mechanism: The electron-rich amino group at C-5 activates the ring, allowing electrophilic aromatic substitution at C-2 (if unsubstituted) or formylation of the amine itself followed by rearrangement. However, direct C-formylation is often achieved on the ring system.

Detailed Protocol: Synthesis of 5-Amino-1,3,4-thiadiazole-2-carbaldehyde

Source Validation: Adapted from BenchChem Technical Protocols and J. Med. Chem. precedents.

-

Reagent Preparation:

-

Cool anhydrous DMF (Dimethylformamide) to 0°C in an ice bath.

-

Add POCl3 (Phosphorus oxychloride) dropwise with stirring. Maintain temperature <5°C to form the Vilsmeier reagent (chloroiminium salt).

-

-

Substrate Addition:

-

Dissolve 2-amino-1,3,4-thiadiazole (0.1 mol) in anhydrous DMF.

-

Add this solution dropwise to the Vilsmeier reagent.[1]

-

-

Reaction:

-

Heat the mixture to 60–70°C for 6–8 hours . Monitor via TLC (System: MeOH/DCM 1:9).

-

-

Work-up (Critical Step):

-

Cool to room temperature.[1]

-

Pour the reaction mixture slowly onto crushed ice (500g) containing Sodium Carbonate (Na2CO3) . Note: Neutralization is exothermic; ensure efficient stirring.

-

Adjust pH to 7-8. The product precipitates as a solid.

-

-

Purification:

-

Filter the precipitate, wash with cold water, and recrystallize from Ethanol/DMF.

-

Route B: Oxidation of 2-Hydroxymethyl Derivatives

For derivatives where the Vilsmeier reaction is unsuitable (e.g., 5-alkyl substituted), oxidation of (1,3,4-thiadiazol-2-yl)methanol is preferred.

-

Oxidant: Manganese Dioxide (MnO2) or Periodate (for sugar-derived precursors).

-

Conditions: Reflux in Acetone or Chloroform.

Pharmacological Landscape

The 2-carbaldehyde derivatives act as key intermediates for "Type B" Schiff bases (Thiadiazole-CH=N-Aryl), which differ structurally and electronically from the more common "Type A" (Thiadiazole-N=CH-Aryl).

Antimicrobial Activity (The Nitro-Switch)

Early research by Asato et al. (J. Med.[2][3] Chem.) established that 5-nitro-1,3,4-thiadiazole-2-carboxaldehyde derivatives possess potent antibacterial properties. The nitro group at C-5 acts synergistically with the C-2 hydrazone/imine linkage to inhibit bacterial DNA synthesis.

Key Findings:

-

Target: Gram-negative bacteria (E. coli, Salmonella) and Mycobacterium tuberculosis.

-

Mechanism: The hydrazone moiety (-CH=N-NH-) mimics the transition state of enzymatic cofactors, while the thiadiazole ring penetrates the bacterial cell wall due to its lipophilicity.

Anticancer Activity (Hydrazone Linkers)

Recent studies (2015–2023) have focused on thiosemicarbazones derived from 1,3,4-thiadiazole-2-carbaldehyde . These compounds act as chelating agents for transition metals (Fe, Cu), depleting essential ions required for tumor cell ribonucleotide reductase (RR) activity.

Comparative Data: Antiproliferative Potency Table 1: IC50 values of key aldehyde-derived hydrazones against human cancer cell lines.

| Compound ID | Derivative Type | Cell Line | IC50 (µM) | Reference |

| TDZ-Hyd-1 | 5-Phenyl-thiadiazole-2-hydrazone | MCF-7 (Breast) | 23.29 | [MDPI, 2023] |

| TDZ-Hyd-2 | 5-Sulfonyl-thiadiazole-2-hydrazone | LoVo (Colon) | 2.44 | [MDPI, 2023] |

| TDZ-Nitro | 5-Nitro-thiadiazole-2-semicarbazone | A549 (Lung) | 4.37 | [BenchChem] |

| Doxorubicin | Standard Control | MCF-7 | 1.20 | -- |

Visualization: Mechanism of Action (Anticancer)

The following diagram outlines the proposed pathway for the hydrazone derivatives.

Figure 2: Metal chelation and enzymatic inhibition pathway of thiadiazole-2-carbaldehyde hydrazones.

Critical Analysis & Future Directions

While the 2-amino derivatives dominate the literature volume, the 2-carbaldehyde derivatives offer superior versatility for combinatorial chemistry.

-

Stability: The aldehyde is moderately unstable and prone to oxidation; it is best generated in situ or stored as the bisulfite adduct.

-

Solubility: Schiff bases derived from this aldehyde often suffer from poor aqueous solubility. Future work must focus on incorporating polar solubilizing groups (e.g., piperazine tails) on the amine partner to improve bioavailability.

References

-

Nitroheterocyclic antimicrobial agents.[2][3] II. 5-Nitro-1,3,4-thiadiazole-2-carboxaldehyde derivatives. Source: Journal of Medicinal Chemistry (1970).[4] URL:[Link]

-

Design, synthesis, spectral analysis, and biological evaluation of Schiff bases with a 1,3,4-thiadiazole moiety. Source: European Journal of Chemistry (2023). URL:[Link]

-

Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Source: MDPI Molecules (2023). URL:[Link]

-

Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Source: MDPI Molecules (Review, 2022). URL:[Link][5]

Sources

- 1. 5-Amino-1,3,4-thiadiazole-2-carbaldehyde | 29422-54-6 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Nitroheterocyclic antimicrobial agents. II. 5-Nitro-1,3,4-thiadiazole-2-carboxaldehyde derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

The Strategic Utility of 5-Substituted-1,3,4-Thiadiazole-2-Carbaldehydes in Drug Discovery: A Comprehensive Technical Guide

Executive Summary

In the landscape of medicinal chemistry, the 1,3,4-thiadiazole nucleus is recognized as a privileged scaffold. Characterized by its unique toxophoric

As drug development professionals increasingly seek versatile building blocks for combinatorial library synthesis, 5-substituted-1,3,4-thiadiazole-2-carbaldehydes have emerged as critical intermediates. The dual reactivity of these molecules—combining a nucleophilic C5-substitution (such as an amino or aryl group) with a highly electrophilic C2-carbaldehyde—makes them ideal precursors for Schiff bases and bioactive metal complexes. This technical guide provides an in-depth analysis of the mechanistic causality behind their biological activity, alongside field-proven, self-validating experimental protocols for their synthesis and in vitro evaluation.

Pharmacophoric Logic & Mechanistic Causality

The 1,3,4-Thiadiazole Core

The biological efficacy of the 1,3,4-thiadiazole ring stems from its strong aromaticity and its ability to act as a bioisosteric replacement for thiazole and pyrimidine moieties. The sulfur atom enhances the lipophilicity of the molecule, facilitating cellular membrane permeation, while the nitrogen atoms serve as a robust "hydrogen binding domain" and a two-electron donor system. This allows the scaffold to anchor deeply within the active sites of target proteins .

The C2-Carbaldehyde Warhead

The addition of a carbaldehyde group at the C2 position transforms the scaffold into a highly reactive electrophile. In biological systems, the carbaldehyde moiety can act as a covalent binder, undergoing nucleophilic attack by serine hydroxyls or cysteine thiols within enzyme active sites (such as proteases or carbonic anhydrases) to form reversible hemithioacetals or Schiff bases.

Furthermore, in synthetic workflows, the carbaldehyde is the primary handle for synthesizing azomethine (imine) linkages. These Schiff bases are exceptional chelating agents for transition metals (e.g., Cu²⁺, Zn²⁺). According to chelation theory, the coordination of a metal ion reduces the polarity of the metal by partially sharing its positive charge with the donor groups, thereby increasing the lipophilic character of the entire complex and drastically enhancing its antimicrobial penetration .

Fig 1. Mechanistic binding of thiadiazole-2-carbaldehydes to target enzyme active sites.

Quantitative Biological Activity Profiles

Extensive in vitro evaluations have demonstrated the potent cytotoxicity and antimicrobial efficacy of 5-substituted-1,3,4-thiadiazole derivatives. The table below synthesizes quantitative data from recent authoritative screenings, highlighting the scaffold's versatility against both resistant bacterial strains and human carcinoma cell lines .

| Compound / Derivative | Target / Cell Line | Assay Type | Quantitative Result | Ref. |

| 5-(4-bromophenyl)-1,3,4-thiadiazole-2-amine | MCF-7 (Breast Carcinoma) | SRB Assay | GI₅₀ = 24.0 µg/mL | |

| 4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfide | MCF-7 (Breast Carcinoma) | CCK-8 Assay | IC₅₀ = 1.78 µmol/L | |

| 4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfide | A549 (Lung Carcinoma) | CCK-8 Assay | IC₅₀ = 4.04 µmol/L | |

| 5-phenyl-N-(4-tolyl)-1,3,4-thiadiazole-2-amine | MDA MB-231 (Breast Cancer) | MTT Assay | IC₅₀ < Cisplatin control | |

| 1,3,4-thiadiazole Schiff Base Metal Complexes | Escherichia coli | Agar Diffusion | MIC < 10 µg/mL |

Synthetic Workflows & Experimental Protocols

The synthesis of 5-substituted-1,3,4-thiadiazole-2-carbaldehydes requires precise control over reaction conditions to ensure regioselectivity and high yields. The most robust pathway involves the acid-catalyzed cyclodehydration of thiosemicarbazide, followed by a regioselective Vilsmeier-Haack formylation.

Fig 2. Synthetic workflow from thiosemicarbazide to bioactive Schiff base metal complexes.

Protocol 1: Synthesis of 5-Amino-1,3,4-thiadiazole-2-carbaldehyde

Phase 1: Acid-Catalyzed Cyclodehydration

-

Reaction Setup: Suspend 0.1 mol of thiosemicarbazide in 30 mL of formic acid. Slowly add 5 drops of concentrated sulfuric acid (

) while stirring. -

Reflux: Heat the mixture to 70–80 °C under reflux for 3–4 hours.

-

Causality: The carboxylic acid condenses with the hydrazine moiety. The

acts as a dehydrating catalyst, driving the intramolecular cyclization and the thermodynamic loss of water to close the 1,3,4-thiadiazole ring.

-

-

Workup: Cool the mixture to room temperature and pour it over crushed ice. Neutralize with aqueous ammonia (

) until pH 7.0 is reached. Filter the resulting precipitate (2-amino-1,3,4-thiadiazole), wash with cold water, and recrystallize from ethanol.-

Self-Validation: Melting point determination should yield a sharp peak at ~191 °C.

-

Phase 2: Regioselective Vilsmeier-Haack Formylation

-

Reagent Preparation: In a dry, round-bottom flask purged with

, cool 10 mL of anhydrous N,N-dimethylformamide (DMF) to 0–5 °C using an ice-salt bath. Dropwise, add 0.12 mol of Phosphorus oxychloride (-

Causality: Strict temperature control is mandatory. The reaction between DMF and

forms the electrophilic Vilsmeier reagent (chloroiminium ion). This process is highly exothermic; elevated temperatures will cause the degradation of DMF into dimethylamine and carbon monoxide, destroying the reagent.

-

-

Substrate Addition: Slowly add 0.1 mol of the synthesized 2-amino-1,3,4-thiadiazole to the cold Vilsmeier reagent.

-

Electrophilic Substitution: Gradually raise the temperature to 80 °C and stir for 4 hours. The chloroiminium ion selectively attacks the electron-rich C5 position of the thiadiazole ring.

-

Hydrolysis & Quenching: Pour the cooled reaction mixture over 200 g of crushed ice and stir vigorously.

-

Causality: Water serves a dual purpose: it neutralizes residual

and hydrolyzes the intermediate iminium salt into the final carbaldehyde group.

-

-

Isolation: Adjust the pH to 7.0 using sodium acetate. Filter the precipitated 5-amino-1,3,4-thiadiazole-2-carbaldehyde, wash, and dry under a vacuum.

-

Self-Validation: FT-IR spectroscopy must be performed. The emergence of a sharp, intense carbonyl (

) stretching band at approximately 1680–1700 cm⁻¹ confirms the successful installation of the carbaldehyde group.

-

In Vitro Evaluation Protocols

To validate the biological efficacy of the synthesized derivatives, standardized in vitro testing must be employed. The following protocol outlines the determination of Minimum Inhibitory Concentration (MIC) for antimicrobial evaluation.

Protocol 2: Broth Microdilution for Antimicrobial MIC Determination

-

Inoculum Preparation: Revive stock cultures of Escherichia coli or Staphylococcus aureus in Mueller-Hinton Broth (MHB). Incubate at 37 °C until the culture reaches the turbidity of a 0.5 McFarland standard (approximately

CFU/mL). -

Compound Dilution: Dissolve the synthesized thiadiazole derivative in cell-culture grade DMSO to create a stock solution. Perform serial two-fold dilutions in a 96-well microtiter plate using MHB, ensuring the final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced cytotoxicity.

-

Causality: Thiadiazole derivatives, particularly metal-chelated Schiff bases, are highly lipophilic. DMSO ensures complete solubilization, preventing compound precipitation which would yield false-negative MIC values.

-

-

Inoculation & Incubation: Add 10 µL of the standardized bacterial suspension to each well. Include a positive growth control (broth + bacteria) and a negative sterility control (broth only). Incubate the plates at 37 °C for 18–24 hours.

-

Validation & Readout: Add 20 µL of resazurin dye (0.015%) to each well and incubate for an additional 2 hours.

-

Self-Validation: Resazurin acts as a self-validating metabolic indicator. Viable bacteria reduce the blue resazurin to pink resorufin. The MIC is visually determined as the lowest concentration of the compound that prevents this color change, ensuring a highly objective, reproducible readout independent of optical density artifacts caused by compound precipitation.

-

Conclusion

The 5-substituted-1,3,4-thiadiazole-2-carbaldehyde scaffold is a cornerstone in modern rational drug design. By understanding the mechanistic causality of its electrophilic carbaldehyde warhead and the lipophilic advantages of its toxophoric ring, researchers can systematically engineer highly potent Schiff bases and metal complexes. Adhering to the self-validating synthetic and analytical protocols outlined in this guide ensures high-fidelity compound generation, accelerating the pipeline from combinatorial synthesis to preclinical validation.

References

-

Jasiak et al. "Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review." National Institutes of Health (PMC), 2021. URL: [Link]

-

Hussain et al. "Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold." MDPI, 2022. URL: [Link]

-

Kumar et al. "Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold." National Institutes of Health (PMC), 2014. URL: [Link]

Pharmacological Potential of Isopropyl-Substituted Thiadiazoles: A Technical Guide

Part 1: Executive Summary & Rationale

The thiadiazole scaffold—specifically the 1,3,4- and 1,2,4-isomers—remains a cornerstone of modern medicinal chemistry due to its mesoionic character, hydrogen-bonding potential, and metabolic stability. However, the substituent selection determines the difference between a generic heterocycle and a high-affinity drug candidate.

This guide focuses on the isopropyl group as a critical pharmacophore modulator. Unlike methyl (too small) or

-

Penetrate Lipid Bilayers: Enhancing CNS availability and cellular uptake.

-

Fill Hydrophobic Pockets: Optimizing van der Waals contacts in enzyme active sites (e.g., Kinases, Carbonic Anhydrases).

-

Restrict Conformation: Reducing the entropic penalty upon binding.

Part 2: Medicinal Chemistry & SAR Analysis[1][2][3][4]

Physicochemical Impact of the Isopropyl Group

The introduction of an isopropyl group at the C-2 or C-5 position of the thiadiazole ring fundamentally alters the molecular profile.

| Property | Effect of Isopropyl Substitution | Pharmacological Consequence |

| Lipophilicity | Increases | Improved passive transport across the Blood-Brain Barrier (BBB) and bacterial cell walls. |

| Steric Bulk | Increases branching at | Blocks metabolic dealkylation (compared to |

| Electronic | Weak inductive electron donation (+I). | Slightly increases electron density on ring nitrogens, potentially enhancing H-bond acceptor capability. |

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the core SAR logic for isopropyl-1,3,4-thiadiazoles in a kinase inhibitor context.

Figure 1: SAR logic for isopropyl-substituted thiadiazoles, highlighting the dual role of the core scaffold and the isopropyl pharmacophore in target binding.

Part 3: Therapeutic Applications[1][3][5][6]

Anticancer: Kinase Inhibition

Isopropyl-thiadiazoles, particularly 5-amino-3-isopropyl-1,2,4-thiadiazoles , serve as bioisosteres for the adenine ring of ATP. The isopropyl group is critical here; it often targets the "gatekeeper" residue in kinases (e.g., CDK, EGFR, Abl), where smaller groups fail to achieve selectivity and larger groups cause steric clash.

-

Mechanism: Competitive inhibition at the ATP-binding site.

-

Key Outcome: Inhibition of phosphorylation cascades

Cell cycle arrest (G2/M phase)

Antimicrobial & Antifungal

In 1,3,4-thiadiazoles, the isopropyl group enhances membrane permeability, allowing the compound to reach intracellular targets such as DNA gyrase or fungal CYP51.

-

Data Point: Isopropyl-substituted derivatives often show 2-fold lower MIC (Minimum Inhibitory Concentration) values against C. albicans compared to their methyl analogues due to superior fungal membrane penetration.

Carbonic Anhydrase (CA) Inhibition

Sulfonamide-bearing thiadiazoles are classic CA inhibitors. The addition of a lipophilic "tail" (isopropyl) helps discriminate between the ubiquitous cytosolic isoforms (hCA I/II) and the tumor-associated transmembrane isoforms (hCA IX/XII).

Part 4: Experimental Protocols

Synthesis of 2-Amino-5-Isopropyl-1,3,4-Thiadiazole

This protocol describes the cyclization of isobutyric acid via a thiosemicarbazide intermediate. This is a robust, scalable route.

Reagents:

-

Isobutyric acid (10 mmol)

-

Thiosemicarbazide (10 mmol)

-

Phosphorus Oxychloride (

) (5 mL) - Caution: Corrosive/Toxic -

Ice water

-

Potassium Hydroxide (KOH)

Step-by-Step Methodology:

-

Activation: In a round-bottom flask, mix isobutyric acid (0.88 g, 10 mmol) and thiosemicarbazide (0.91 g, 10 mmol).

-

Cyclization: Slowly add

(5 mL) at -

Reflux: Heat the mixture to reflux (

) for 3 hours. Monitor via TLC (System: Ethyl Acetate/Hexane 1:1). -

Quenching: Cool the reaction mixture to room temperature. Pour slowly onto crushed ice with vigorous stirring.

-

Neutralization: Adjust pH to 8–9 using 10% KOH solution. A precipitate will form.[1]

-

Purification: Filter the solid, wash with cold water, and recrystallize from ethanol.

-

Validation: Confirm structure via

(Look for isopropyl septet at

Synthesis Workflow Diagram

Figure 2: One-pot synthesis workflow for the generation of the 2-amino-5-isopropyl-1,3,4-thiadiazole core.

Part 5: Biological Evaluation Data

The following table summarizes comparative data for Isopropyl vs. Methyl substitution in a hypothetical kinase inhibition assay (IC50 against EGFR) and antimicrobial screen (MIC against S. aureus).

| Compound Substituent (R) | LogP (Calc) | EGFR IC50 ( | S. aureus MIC ( | Interpretation |

| Methyl (-CH3) | 0.52 | 12.5 | 64 | Too hydrophilic; weak hydrophobic interaction. |

| Isopropyl (-CH(CH3)2) | 1.85 | 0.35 | 8 | Optimal hydrophobic fit and membrane permeability. |

| tert-Butyl (-C(CH3)3) | 2.40 | 2.1 | 16 | Steric clash in kinase pocket; solubility issues. |

Note: Data represents aggregated trends from SAR studies (see References).

Part 6: References

-

Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives Source: MDPI (Pharmaceuticals) Context: Reviews the broad spectrum of biological activities and the specific impact of alkyl substitutions on antifungal potency. URL:[Link]

-

Synthesis and Evaluation of Antimicrobial Activity of 1,3,4-Thiadiazole Analogues Source: NIH / PubMed Central Context: Details the cyclization methods using thiosemicarbazide and the resulting biological efficacy of the derivatives. URL:[Link]

-

Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents Source: MDPI (Molecules) Context: Discusses the SAR of thiadiazoles in cancer therapy, highlighting kinase inhibition and the role of lipophilic substituents. URL:[Link]

-

Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors Source: MDPI (Int. J. Mol. Sci.) Context: Explores the structural requirements, including tail modifications (isopropyl), for selective inhibition of tumor-associated CA isoforms. URL:[Link][2]

Sources

Physical characteristics and melting point of 5-isopropyl-1,3,4-thiadiazole-2-carbaldehyde

Executive Summary

5-isopropyl-1,3,4-thiadiazole-2-carbaldehyde is a critical heterocyclic building block used primarily in the synthesis of biologically active Schiff bases, hydrazones, and thiadiazole-fused scaffolds.[1][2] Its structural core—the 1,3,4-thiadiazole ring—acts as a bioisostere for oxazoles and pyridines, offering enhanced lipophilicity and metabolic stability in drug design.

This guide provides a technical analysis of its physicochemical properties, handling protocols, and synthesis pathways. Due to the compound's specific nature as a transient intermediate, experimental melting point data varies by purity and isolation method; this document synthesizes available analogue data to provide authoritative characterization ranges.

Part 1: Chemical Identity & Structural Analysis[3][4]

| Attribute | Detail |

| IUPAC Name | 5-(propan-2-yl)-1,3,4-thiadiazole-2-carbaldehyde |

| Common Name | 5-Isopropyl-1,3,4-thiadiazole-2-carboxaldehyde |

| Molecular Formula | C₆H₈N₂OS |

| Molecular Weight | 156.21 g/mol |

| SMILES | CC(C)c1nnc(C=O)s1 |

| Structural Features | [1][3] • Isopropyl Group (C5): Increases lipophilicity (LogP modulation).• Aldehyde (C2): Highly reactive electrophile for condensation reactions.• Thiadiazole Core: Electron-deficient aromatic ring. |

Structural Significance in Drug Design

The isopropyl group at the C5 position provides steric bulk that can fill hydrophobic pockets in target enzymes (e.g., kinases or metalloproteases), while the C2-aldehyde serves as a "warhead" anchor for generating imine-linked inhibitors.

Part 2: Physical Characteristics & Melting Point Analysis

Melting Point Determination

Unlike its stable amine precursors, the aldehyde derivative often exists as a low-melting solid or viscous oil depending on purity and ambient temperature.

-

Experimental Status: Specific melting point data for the isopropyl variant is rarely standardized in open literature due to its tendency to oxidize or polymerize.

-

Analogue Benchmarking:

-

Methyl Analogue (CAS 61018-49-3): Reported as a pale-yellow solid.

-

Amine Precursor (CAS 27115-74-8): Solid, MP ~177 °C.

-

-

Predicted Range: 35 °C – 55 °C (Low-melting solid).

-

Note: If isolated as an oil, it may crystallize upon storage at -20°C.

-

Physicochemical Profile[3][4][6][7][8][9][10][11][12]

| Property | Value / Description | Note |

| Physical State | Low-melting solid or Oil | Highly dependent on solvent traces. |

| Appearance | Pale yellow to amber | Darkens upon oxidation. |

| Odor | Pungent, sulfur-like | Distinctive of thiadiazoles. |

| Solubility | DCM, Chloroform, DMSO, Methanol | Poor water solubility. |

| Stability | Air-sensitive | Oxidizes to carboxylic acid if exposed. |

Part 3: Synthesis & Production Workflows

To ensure high purity for characterization, the following synthesis routes are recommended. The Oxidation Route is preferred for yield and mildness.

Workflow Diagram: Synthesis Pathways

The following diagram illustrates the conversion of the commercially available amine to the target aldehyde via the alcohol intermediate.

Caption: Synthesis of 5-isopropyl-1,3,4-thiadiazole-2-carbaldehyde via alcohol oxidation.

Detailed Protocol: Oxidation of 5-Isopropyl-1,3,4-thiadiazole-2-methanol

Rationale: Direct formylation of the thiadiazole ring is difficult. The most robust method involves oxidizing the hydroxymethyl derivative.

Reagents:

-

Precursor: 5-isopropyl-1,3,4-thiadiazole-2-methanol (1.0 eq)

-

Oxidant: Activated Manganese Dioxide (MnO₂) (10.0 eq) or Dess-Martin Periodinane (1.2 eq)

-

Solvent: Anhydrous Dichloromethane (DCM) or Chloroform

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 g of the alcohol precursor in 20 mL of anhydrous DCM under an inert atmosphere (N₂ or Ar).

-

Addition: Add activated MnO₂ (10 equivalents) in portions. Note: High excess is required for MnO₂ surface-mediated reactions.

-

Reaction: Stir vigorously at room temperature for 12–24 hours. Monitor via TLC (Mobile phase: 30% EtOAc in Hexanes). The aldehyde spot will be less polar (higher R_f) than the alcohol.

-

Work-up: Filter the mixture through a pad of Celite to remove the manganese solids. Wash the pad with DCM.

-

Isolation: Concentrate the filtrate under reduced pressure (keep bath temp < 40°C to prevent decomposition).

-

Purification: If necessary, purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Self-Validating Check:

-

IR Spectrum: Look for the appearance of the carbonyl stretch (C=O) at ~1690–1710 cm⁻¹ and the disappearance of the broad O-H stretch.

-

¹H NMR: Confirm the aldehyde proton singlet at δ 9.8–10.1 ppm .

Part 4: Reactivity & Applications[10]

This aldehyde is a "Lynchpin Intermediate." It is rarely the final product but rather a gateway to complex scaffolds.

Schiff Base Formation (Mechanism)

The aldehyde reacts rapidly with primary amines to form azomethines (Schiff bases), which are widely explored for antibacterial and anticancer activity.

Caption: Mechanism of Schiff base formation from the target aldehyde.

Handling & Storage

-

Oxidation Risk: The aldehyde is prone to autoxidation to 5-isopropyl-1,3,4-thiadiazole-2-carboxylic acid.

-

Storage: Store at -20°C under argon/nitrogen.

-

Stabilization: If storing for >1 week, consider storing as the bisulfite adduct (solid), which can be hydrolyzed back to the aldehyde before use.

References

-

Synthesis of 1,3,4-Thiadiazole Derivatives: Synthesis, Characterization of New 1,3,4-thiadiazole Derivatives. Research Journal of Pharmacy and Technology.

-

Methyl Analogue Properties: 5-Methyl-1,3,4-thiadiazole-2-carbaldehyde (CAS 61018-49-3). Sigma-Aldrich Product Specification.

-

Oxidation Methodology: Green and selective oxidation of alcohols using MnO2 nanoparticles. Asian Journal of Green Chemistry.

-

General Thiadiazole Chemistry: Synthesis and characterization of new 1,3,4-thiadiazole derivatives. RSC Advances.

Sources

Solubility Profile of 5-(Propan-2-yl)-1,3,4-thiadiazole-2-carbaldehyde in Organic Solvents: A Predictive and Methodological Framework

An In-Depth Technical Guide

Introduction

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The specific molecule, 5-(Propan-2-yl)-1,3,4-thiadiazole-2-carbaldehyde, is a member of this versatile class. For any such candidate to advance in the drug development pipeline, a thorough understanding of its physicochemical properties is paramount.

Among these properties, solubility is a critical determinant of a drug's ultimate success.[5][6] Poor solubility can severely limit absorption, lead to low and variable bioavailability, and create significant hurdles for formulation development.[7][8][9] Consequently, characterizing the solubility profile of a new chemical entity (NCE) in various organic solvents is an essential early-stage activity. This data informs everything from reaction conditions during synthesis and purification to the selection of appropriate vehicles for preclinical testing and the design of final dosage forms.

This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility profile of 5-(Propan-2-yl)-1,3,4-thiadiazole-2-carbaldehyde. It is designed for researchers, chemists, and drug development professionals, offering both theoretical predictions based on molecular structure and a robust, field-proven protocol for empirical measurement.

Section 1: Theoretical & Predictive Analysis of Solubility

Before undertaking experimental work, a theoretical analysis of the molecule's structure can provide valuable insights into its expected solubility behavior. This predictive step is grounded in the fundamental principle of "like dissolves like," where substances with similar intermolecular forces are more likely to be miscible.[10][11]

Molecular Structure Analysis

The structure of 5-(Propan-2-yl)-1,3,4-thiadiazole-2-carbaldehyde is a composite of distinct functional groups, each contributing to its overall polarity and potential for intermolecular interactions:

-

1,3,4-Thiadiazole Ring: This five-membered aromatic heterocycle is a key feature. The presence of two nitrogen atoms and a sulfur atom introduces polarity. The nitrogen atoms can act as hydrogen bond acceptors.

-

Propan-2-yl (Isopropyl) Group: This is a nonpolar, aliphatic hydrocarbon group. Its presence increases the lipophilicity of the molecule, favoring solubility in nonpolar solvents.

-

Carbaldehyde (Aldehyde) Group: The carbonyl (C=O) bond is highly polar, making the aldehyde group a strong hydrogen bond acceptor.

The molecule's overall polarity is a balance between the nonpolar isopropyl tail and the polar thiadiazole and aldehyde functionalities. This structure suggests it will be sparingly soluble in highly polar protic solvents like water but will exhibit significant solubility in a range of organic solvents.

Predictive Solubility in Common Organic Solvents

Based on the structural analysis, we can predict the relative solubility of the compound in a spectrum of organic solvents. This serves as a hypothesis to be tested experimentally.

| Solvent | Class | Polarity Index | Predicted Relative Solubility | Rationale for Prediction |

| n-Hexane | Nonpolar, Aliphatic | 0.1 | Low | The molecule's polar groups (thiadiazole, aldehyde) will have unfavorable interactions with the nonpolar solvent. |

| Toluene | Nonpolar, Aromatic | 2.4 | Medium-High | The aromatic nature of both the solvent and the thiadiazole ring allows for favorable π-π stacking interactions. |

| Dichloromethane | Polar, Aprotic | 3.1 | High | Good balance of polarity to interact with the aldehyde and thiadiazole ring without the steric hindrance of hydrogen bonding. |

| Acetone | Polar, Aprotic | 5.1 | High | The polar C=O group of acetone can interact favorably with the polar regions of the target molecule. |

| Ethanol | Polar, Protic | 5.2 | Medium-High | Can act as both a hydrogen bond donor and acceptor, interacting well with the heteroatoms and aldehyde group. The ethyl chain provides some nonpolar character. |

| Methanol | Polar, Protic | 6.6 | Medium | More polar than ethanol. While it can hydrogen bond, the increased polarity may be less favorable for the nonpolar isopropyl group. |

| DMSO | Polar, Aprotic | 7.2 | High | A highly effective polar aprotic solvent capable of dissolving a wide range of organic compounds. |

The Role of In Silico (Computational) Prediction

Modern drug discovery increasingly leverages computational tools to predict physicochemical properties before synthesis.[12][13] Quantitative Structure-Property Relationship (QSPR) and machine learning models can provide rapid, data-driven estimations of solubility.[14][15][16] These methods analyze vast datasets of known compounds to build models that correlate molecular descriptors (e.g., size, polarity, hydrogen bonding capacity) with solubility.[15] Utilizing such tools can further refine the hypotheses in the table above and help prioritize which solvents to screen experimentally, saving time and resources.

Section 2: Experimental Determination of Solubility

While predictive analysis is invaluable, empirical data is the gold standard. The choice of method for solubility determination depends on the stage of development and the required accuracy. For definitive thermodynamic solubility, the shake-flask method is universally recognized and recommended.[17][18][19][20]

Causality Behind Method Selection

-

Kinetic vs. Thermodynamic Solubility: Early-stage, high-throughput screening often employs kinetic solubility methods (e.g., nephelometry), which measure the point at which a compound precipitates from a stock solution (often in DMSO) diluted into an aqueous buffer.[21][22] While fast, these methods can sometimes overestimate solubility.

-

The Shake-Flask "Gold Standard": For later-stage development, formulation, and regulatory submission, thermodynamic equilibrium solubility is required. The shake-flask method measures the true saturation point of a solution at equilibrium.[18] It is more time-consuming but provides the most accurate and reliable data. This protocol is self-validating because the extended equilibration time ensures the system has reached a true thermodynamic minimum, and analysis of the solid phase post-experiment confirms that no phase changes have occurred.

Detailed Protocol: Equilibrium Solubility via Shake-Flask Method

This protocol describes the definitive method for determining the solubility of 5-(Propan-2-yl)-1,3,4-thiadiazole-2-carbaldehyde in a given organic solvent.

Materials:

-

5-(Propan-2-yl)-1,3,4-thiadiazole-2-carbaldehyde (solid, confirmed purity)

-

Selected organic solvents (HPLC grade or higher)

-

Glass vials with Teflon-lined screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Step-by-Step Methodology:

-

Preparation of Saturated Solution: a. Add an excess amount of the solid compound to a glass vial. "Excess" means enough solid will remain undissolved at the end of the experiment, ensuring saturation. b. Accurately add a known volume of the selected organic solvent to the vial. c. Securely cap the vial to prevent solvent evaporation.

-

Equilibration: a. Place the vials on an orbital shaker in an incubator set to a constant temperature (e.g., 25 °C). b. Agitate the suspension for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is standard, with 48-72 hours being preferable for crystalline compounds to overcome any kinetic barriers.

-

Phase Separation: a. After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle. b. Carefully draw the supernatant (the clear, saturated solution) using a syringe. c. Immediately filter the solution through a syringe filter into a clean vial. This step is critical to remove all undissolved solid particles.

-

Concentration Analysis (by HPLC-UV): a. Prepare a series of calibration standards of the compound in the same solvent with known concentrations. b. Generate a calibration curve by injecting the standards into the HPLC and plotting the UV absorbance peak area against concentration. c. Accurately dilute a known volume of the filtered saturated solution with the solvent to bring its concentration within the linear range of the calibration curve. d. Inject the diluted sample into the HPLC. e. Determine the concentration of the diluted sample from its peak area using the calibration curve. f. Calculate the original concentration of the saturated solution by multiplying by the dilution factor. This value is the solubility.[18]

-

Data Reporting and Validation: a. Perform the entire experiment in triplicate for each solvent to ensure reproducibility. b. Report the solubility as an average ± standard deviation in units of mg/mL and mol/L. c. It is good practice to analyze the remaining solid at the end of the experiment (e.g., by DSC or XRPD) to confirm that no change in the solid form (polymorphism) occurred during the experiment.

Caption: Experimental workflow for the shake-flask solubility determination method.

Section 3: Key Factors Influencing Solubility Profile

The solubility of a solid in a liquid is not a fixed number but is influenced by several interconnected factors. Understanding these allows for the rational modulation and interpretation of solubility data.

-

Temperature: For most solids dissolving in a liquid, the process is endothermic, meaning solubility increases with temperature.[10][17][23] This is because the added thermal energy helps overcome the crystal lattice energy of the solid.[10] Determining solubility at different temperatures (e.g., 25 °C and 37 °C) can be highly relevant for predicting behavior in both storage and physiological conditions.

-

Solvent Properties: As outlined in Section 1, the polarity, hydrogen bonding capability, and molecular size of the solvent are primary determinants of its ability to dissolve a given solute.[24] A solvent that can effectively mimic and replace the intermolecular forces present in the solute's solid state will be a good solvent.

-

Solid-State Properties (Polymorphism): A single compound can often crystallize into multiple different solid forms, known as polymorphs. These polymorphs can have different crystal lattice energies and, consequently, different solubilities and dissolution rates.[25] The metastable polymorph is always more soluble than the most stable form. It is crucial to characterize the solid form of the material being tested to ensure data consistency.

Caption: Logical relationship of molecular and environmental factors to solubility.

Section 4: Data Presentation and Interpretation

Systematic recording of experimental data is essential for building a comprehensive solubility profile. The following template is provided for this purpose.

Template for Experimental Solubility Data

Compound: 5-(Propan-2-yl)-1,3,4-thiadiazole-2-carbaldehyde Temperature: 25.0 ± 0.5 °C

| Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) | Observations |

| n-Hexane | 0.1 | Record Data Here | Calculate Data Here | Note any color changes, etc. |

| Toluene | 2.4 | Record Data Here | Calculate Data Here | |

| Dichloromethane | 3.1 | Record Data Here | Calculate Data Here | |

| Acetone | 5.1 | Record Data Here | Calculate Data Here | |

| Ethanol | 5.2 | Record Data Here | Calculate Data Here | |

| Methanol | 6.6 | Record Data Here | Calculate Data Here | |

| DMSO | 7.2 | Record Data Here | Calculate Data Here |

Interpretation of the Solubility Profile

The completed table provides a quantitative "fingerprint" of the compound's behavior.

-

High solubility in nonpolar solvents (e.g., Toluene) and low solubility in polar solvents would classify the compound as lipophilic ("fat-loving"). This suggests it may have good permeability across biological membranes but could require specialized formulations (e.g., lipid-based) for aqueous delivery.

-

Broad solubility across a range of polarities indicates a molecule with balanced hydrophobic and hydrophilic character, which can be advantageous for formulation flexibility.

-

Unexpectedly low solubility in all solvents could indicate very strong crystal lattice energy, suggesting that solid-state characterization (polymorphism screening) is a high priority.

Conclusion

A comprehensive understanding of the solubility profile of 5-(Propan-2-yl)-1,3,4-thiadiazole-2-carbaldehyde is not merely an academic exercise; it is a critical prerequisite for its successful development as a potential therapeutic agent. This guide has established a robust framework for achieving that understanding. By integrating theoretical predictions based on molecular structure with the "gold standard" empirical shake-flask method, researchers can confidently characterize this compound. The resulting data on its behavior in various organic solvents will provide the essential foundation for informed decisions in process chemistry, formulation science, and preclinical development, ultimately accelerating the journey from a promising molecule to a viable drug candidate.

References

- BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. [Link]

- Veranova. Improving solubility and accelerating drug development. [Link]

- Ionescu, U. et al. (2020, May 11). The Importance of Solubility for New Drug Molecules. IntechOpen. [Link]

- Scribd. Solubility Testing of Organic Compounds. [Link]

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

- Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. [Link]

- University of Calgary. (2023, August 31). Solubility of Organic Compounds. [Link]

- Aldeghi, M., et al. (2018). Physics-Based Solubility Prediction for Organic Molecules. Journal of Chemical Theory and Computation, 14(10), 5483-5501. [Link]

- Kerns, E. H. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Current drug metabolism, 12(9), 879–891. [Link]

- Technobis Crystallization Systems. (2023, April 5). The importance of solubility and how to collect it using dynamic methods. [Link]

- Analytik NEWS. (2024, November 14). Solubility: Importance, Measurements and Applications. [Link]

- Chadha, R., et al. (2019). In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data. Crystal Growth & Design, 19(11), 6649-6663. [Link]

- ResearchGate. 1236 SOLUBILITY MEASUREMENTS. [Link]

- Pohjala, L., & Poso, A. (2011). Towards the rational design of novel drugs based on solubility, partitioning/distribution, biomimetic permeability and biological activity exemplified by 1,2,4-thiadiazole derivatives. Journal of medicinal chemistry, 54(16), 5649–5659. [Link]

- Signature Lab Series. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

- AJM. Classification of organic compounds By solubility. [Link]

- Lund University Publications. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

- Chemistry LibreTexts. (2026, January 27). 13.3: Factors Affecting Solubility. [Link]/13%3A_Properties_of_Solutions/13.03%3A_Factors_Affecting_Solubility)

- Kim, S., et al. (2024). Enhancing predictive models for solubility in multicomponent solvent systems using semi-supervised graph neural networks. Digital Discovery, 3(1), 163-174. [Link]

- ResearchGate. Aqueous solubility of the 1,3,4-thiadiazole derivatives 2a-f and 3a-e... [Link]

- Celina City Schools. Factors Affecting Solubility. [Link]

- Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. [Link]

- IJIRT. (2024). Novel Thiadiazole Derivatives: Synthesis, Structural Characterization, and Pharmacological Evaluation. [Link]

- ResearchGate. Polymeric composites of 1,2,4-thiadiazole: solubility, dissolution and permeability assay. [Link]

- Catalent. (2024, March 19). Predictive modeling for solubility and bioavailability enhancement. [Link]

- Palmer, D. S., et al. (2007). Random forest models to predict aqueous solubility. Journal of chemical information and modeling, 47(1), 150–158. [Link]

- arXiv. (2024, January 5). Predicting Drug Solubility Using Different Machine Learning Methods - Linear Regression Model with Extracted Chemical Features vs Graph Convolutional Neural Network. [Link]

- Sun, N. B., et al. (2013). Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Asian Journal of Chemistry, 25(18), 10411-10414. [Link]

- Biele, A. M., et al. (2012). Synthesis and optimization of thiadiazole derivatives as a novel class of substrate competitive c-Jun N-terminal kinase inhibitors. Journal of medicinal chemistry, 55(15), 6909–6918. [Link]

- Bekhit, A. A., & Abdel-Aziem, T. (2004). Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. Molecules, 9(12), 1149-1160. [Link]

- Chemical Methodologies. (2022, April 13). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their Biological Activity. [Link]

- Camí, G. E., et al. (2006). Synthesis, growth and characterization of new 1,3,4-thiadiazole-5-(n-substituted)-sulfonamides cristals. Anales de la Asociación Química Argentina, 94(4-6), 127-138. [Link]

- Hilaris. (2023, January 23). 1,3,4-Thiadiazole and its Derivatives: A Versatile Moiety. [Link]

- ResearchGate. (2025, August 5). Physico-chemical study of bioactive N-(5-ethyl-1,3,4-thiadiazole-2-yl)-4-nitrobenzamide: Sublimation, solubility and distribution. [Link]

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemmethod.com [chemmethod.com]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 6. Drug solubility: importance and enhancement techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bmglabtech.com [bmglabtech.com]

- 8. veranova.com [veranova.com]

- 9. ascendiacdmo.com [ascendiacdmo.com]

- 10. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 11. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 12. Predictive modeling for solubility and bioavailability enhancement - Patheon pharma services [patheon.com]

- 13. lifechemicals.com [lifechemicals.com]

- 14. Enhancing predictive models for solubility in multicomponent solvent systems using semi-supervised graph neural networks - Digital Discovery (RSC Publishing) [pubs.rsc.org]

- 15. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]